1-(3-phenylpyrrolidin-1-yl)-2-(m-tolyloxy)ethanone
Overview
Description
1-(3-phenylpyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is an organic compound that features a pyrrolidine ring substituted with a phenyl group and an ethanone moiety linked to a tolyloxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of 3-phenylpyrrolidine and m-tolyloxyethanone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyloxy groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the ethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
- Oxidation of the phenyl group can yield benzoic acid derivatives.
- Reduction of the ethanone moiety results in the corresponding alcohol.
- Substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-phenylpyrrolidin-1-yl)-2-(m-tolyloxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-phenylpyrrolidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-phenylpyrrolidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-substituted tolyloxy group.
1-(3-phenylpyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure but with an ortho-substituted tolyloxy group.
Uniqueness:
- The meta-substitution in 1-(3-phenylpyrrolidin-1-yl)-2-(m-tolyloxy)ethanone provides distinct steric and electronic properties, influencing its reactivity and interactions compared to its ortho- and para-substituted analogs.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-5-9-18(12-15)22-14-19(21)20-11-10-17(13-20)16-7-3-2-4-8-16/h2-9,12,17H,10-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXJDWLJDDVCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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